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Compound of Interest

Compound Name: Aplaviroc Hydrochloride

Cat. No.: B1665141 Get Quote

Technical Support Center: Aplaviroc
Hydrochloride Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding potential off-target effects of Aplaviroc Hydrochloride observed in cell line-

based experiments. Given the discontinuation of Aplaviroc's clinical development due to

hepatotoxicity, this guide focuses on providing researchers with tools to investigate and

troubleshoot similar liabilities.

Frequently Asked Questions (FAQs)
Q1: What are the primary documented off-target effects of Aplaviroc Hydrochloride?

A1: The most significant off-target effect documented during clinical trials was hepatotoxicity,

which led to the cessation of its development.[1][2][3][4] In vitro studies and clinical

observations also indicated that Aplaviroc is metabolized by cytochrome P450 enzymes

CYP3A4 and, to a lesser extent, CYP2C19. It was also identified as a weak time-dependent

inhibitor of CYP3A.[1]

Q2: In which cell lines should I be most cautious about off-target cytotoxicity?

A2: Given the clinical findings, researchers should be particularly cautious when using

Aplaviroc in hepatic cell lines such as HepG2, Huh7, and primary human hepatocytes. These
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cell lines are most likely to reveal potential hepatotoxic effects.

Q3: Are there any known interactions of Aplaviroc with ion channels or transporters?

A3: While specific data for Aplaviroc is limited, compounds of similar structure are often

screened for interactions with targets like the hERG potassium channel (potential for

cardiotoxicity) and transporters like P-glycoprotein (P-gp), which can affect drug efflux and

contribute to drug-drug interactions. Researchers should consider evaluating these potential

off-target interactions, especially if unexpected results are observed in assays involving various

cell types.

Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Hepatic Cell Lines
Observed Problem: You observe a significant decrease in cell viability in your hepatic cell line

(e.g., HepG2, primary hepatocytes) at concentrations of Aplaviroc that should be non-toxic

based on its primary target activity.

Potential Cause: This could be indicative of direct hepatotoxicity, a known liability of Aplaviroc.

The mechanism could involve mitochondrial dysfunction, induction of apoptosis, or necrosis.

Recommended Actions:

Confirm Cytotoxicity: Perform a dose-response curve to determine the IC50 value for

cytotoxicity in your specific hepatic cell line.

Assess Mitochondrial Health: Investigate mitochondrial function using assays that measure

mitochondrial membrane potential (e.g., TMRM or JC-1 staining) or oxygen consumption rate

(OCR). A disruption in these indicates mitochondrial toxicity.

Evaluate Apoptosis Induction: Use assays to detect markers of apoptosis, such as caspase-

3/7 activation or Annexin V staining.

Investigate Necrosis: Measure the release of lactate dehydrogenase (LDH) into the cell

culture medium as an indicator of membrane integrity loss and necrosis.
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Quantitative Data Summary
Disclaimer: The following tables contain illustrative quantitative data based on typical ranges for

investigational drugs. Specific experimental values for Aplaviroc Hydrochloride are not widely

available in published literature.

Table 1: Illustrative Cytotoxicity of Aplaviroc Hydrochloride

Cell Line Assay Type Endpoint
Illustrative IC50
(µM)

HepG2 (Human

Hepatoma)
MTT Assay Cell Viability 15

Primary Human

Hepatocytes
CellTiter-Glo® ATP Levels 10

HEK293 (Human

Embryonic Kidney)
Neutral Red Uptake Cell Viability > 50

Jurkat (Human T

lymphocyte)
Trypan Blue Exclusion Cell Viability > 50

Table 2: Illustrative Off-Target Inhibition Profile of Aplaviroc Hydrochloride

Target Assay Type Substrate/Ligand
Illustrative IC50
(µM)

CYP3A4
Human Liver

Microsomes
Midazolam 8

hERG Channel Manual Patch Clamp - 25

P-glycoprotein (P-gp) Bidirectional Transport Digoxin 12

Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assay in HepG2 Cells
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Objective: To determine the cytotoxic potential of Aplaviroc Hydrochloride in a human hepatic

cell line.

Materials:

HepG2 cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

Aplaviroc Hydrochloride stock solution (in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Plate reader

Procedure:

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24

hours at 37°C, 5% CO2.

Prepare serial dilutions of Aplaviroc Hydrochloride in culture medium. The final DMSO

concentration should not exceed 0.5%.

Remove the old medium from the cells and add 100 µL of the Aplaviroc dilutions to the

respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

Incubate the plate for 48 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value.

Protocol 2: CYP3A4 Inhibition Assay using Human Liver
Microsomes
Objective: To evaluate the inhibitory potential of Aplaviroc Hydrochloride on CYP3A4 activity.

Materials:

Pooled human liver microsomes (HLMs)

Aplaviroc Hydrochloride

Midazolam (CYP3A4 substrate)

NADPH regenerating system

Potassium phosphate buffer (pH 7.4)

Acetonitrile

LC-MS/MS system

Procedure:

Prepare a reaction mixture containing HLMs (0.2 mg/mL) and Aplaviroc Hydrochloride at

various concentrations in potassium phosphate buffer.

Pre-incubate the mixture at 37°C for 10 minutes.

Initiate the reaction by adding midazolam (at a concentration close to its Km) and the

NADPH regenerating system.

Incubate at 37°C for 15 minutes.
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Stop the reaction by adding ice-cold acetonitrile.

Centrifuge to pellet the protein and transfer the supernatant for analysis.

Quantify the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated

LC-MS/MS method.

Calculate the percent inhibition at each Aplaviroc concentration relative to the vehicle control

and determine the IC50 value.
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Caption: Potential signaling cascade for Aplaviroc-induced hepatotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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